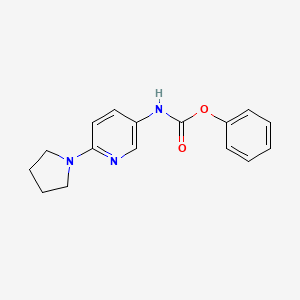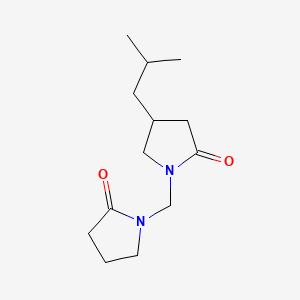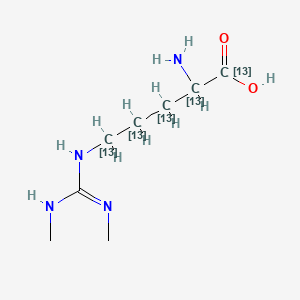
Sdma-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sdma-13C5 is a stable isotope-labeled compound with the molecular formula C3H18N4O2. It is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Sdma-13C5 involves several steps, including the incorporation of carbon-13 isotopes into the molecular structure. The specific synthetic routes and reaction conditions can vary, but typically involve the use of labeled precursors and controlled reaction environments to ensure the incorporation of the isotopes . Industrial production methods for this compound are designed to produce the compound in large quantities while maintaining high purity and isotopic enrichment .
Chemical Reactions Analysis
Sdma-13C5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sdma-13C5 has a wide range of scientific research applications. In chemistry, it is used as a tracer in metabolic studies and to investigate reaction mechanisms. In biology, it is used to study protein and nucleic acid interactions. In medicine, it is used in diagnostic assays and as a reference standard in mass spectrometry . Additionally, this compound is used in industrial applications, such as the development of new materials and the optimization of chemical processes .
Mechanism of Action
The mechanism of action of Sdma-13C5 involves its incorporation into biological molecules, where it can be used to trace metabolic pathways and study molecular interactions. The molecular targets and pathways involved depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Sdma-13C5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific applications. Similar compounds include other stable isotope-labeled molecules, such as Itaconic Acid-13C5,d4 and Oleic Acid-13C5 . These compounds also have applications in metabolic studies and as reference standards in analytical techniques .
Properties
Molecular Formula |
C8H18N4O2 |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/i3+1,4+1,5+1,6+1,7+1 |
InChI Key |
HVPFXCBJHIIJGS-SLOBMOILSA-N |
Isomeric SMILES |
CNC(=NC)N[13CH2][13CH2][13CH2][13CH]([13C](=O)O)N |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


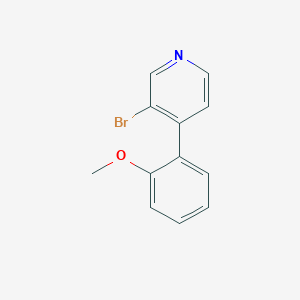

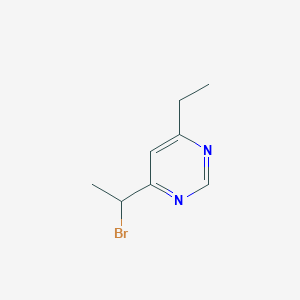
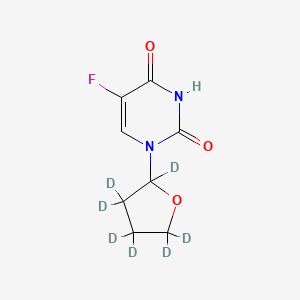
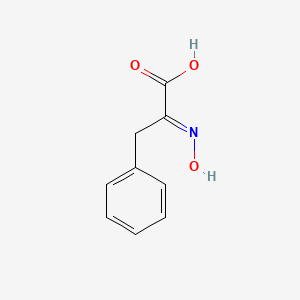
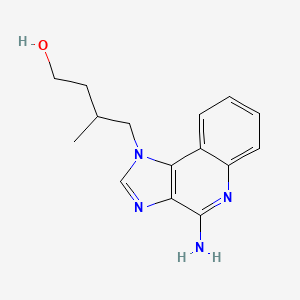
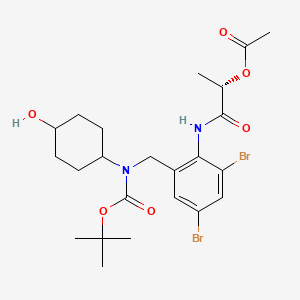
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)

![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
